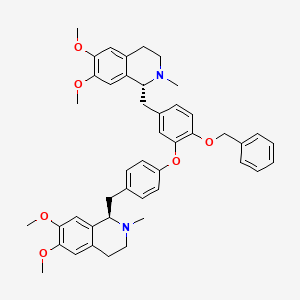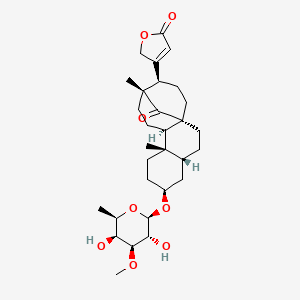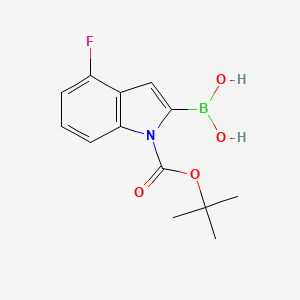
(1-(叔丁氧羰基)-4-氟-1H-吲哚-2-基)硼酸
描述
“(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . This process can be catalyzed using a radical approach . Additionally, a method involving the use of oxalyl chloride in methanol has been reported for the deprotection of the N-Boc group .Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted at the 1-position with a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
Boronic acids and their derivatives are involved in a variety of chemical reactions. One of the most important applications is the Suzuki-Miyaura coupling . The boron moiety can also be converted into a broad range of functional groups . In addition, the compound can be used in homocoupling reactions and in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical and Chemical Properties Analysis
The physical and chemical properties of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” include a molecular weight of 261.08 . The compound is a solid with a melting point of 84-94°C . It should be stored at a temperature of -20°C .科学研究应用
铃木-宫浦交叉偶联反应
该化合物用于铃木-宫浦交叉偶联反应,该反应在创建碳-碳键方面起着至关重要的作用,这是合成复杂有机分子中必不可少的一步。 该化合物硼酸部分在钯催化剂存在下与含卤化物的化合物反应生成联芳基结构,联芳基结构是许多药物和有机材料的核心成分 .
羟基醌的合成
N-(BOC)-4-氟吲哚-2-硼酸用于通过羟基醌的苯亚鎓叶立德的铃木-宫浦偶联合成羟基醌。 羟基醌由于其潜在的生物活性而具有重要意义,包括抗氧化、抗肿瘤和抗菌特性 .
催化脱保护
叔丁氧羰基 (Boc) 基团是多步合成反应中胺的常见保护基团。一种高效且可持续的 N-Boc 脱保护方法涉及使用氯化胆碱/对甲苯磺酸深共熔溶剂,它既充当反应介质又充当催化剂。 这种方法的优点在于其绿色化学方面、简单性和高产率 .
胺的保护
描述了一种在超声波照射下对结构多样的胺进行 N-Boc 保护的绿色简便方法。该过程无需催化剂,并在室温下进行,为传统方法提供了可持续的替代方案。 N-Boc 基团特别稳定,并能抵抗各种化学转化,使其在生物活性化合物中胺基保护方面具有价值 .
离子通道调节
N-Boc-L-哌啶甲酸,N-(BOC)-4-氟吲哚-2-硼酸的衍生物,用于蛋白质组学研究以调节离子通道活性。 离子通道对于各种生理过程至关重要,调节其活性可以导致新治疗剂的开发 .
药物化学
硼酸及其衍生物,包括 N-(BOC)-4-氟吲哚-2-硼酸,在药物化学中的潜力越来越受到重视。它们已显示出一系列生物活性,例如抗癌、抗菌和抗病毒特性。此外,它们可以作为传感器和递送系统。 已发现将硼酸基团引入生物活性分子可以改变选择性、理化特性和药代动力学特性,从而改善现有活性 .
作用机制
Target of Action
The primary targets of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid, also known as N-(BOC)-4-fluoroindole-2-boronic acidBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structure .
Mode of Action
This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .
Result of Action
It’s known to be used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific biological environment can all impact the compound’s action .
安全和危害
The compound is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZCAVQMVZATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656792 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-25-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

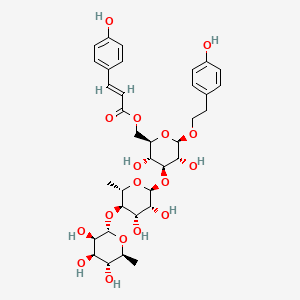

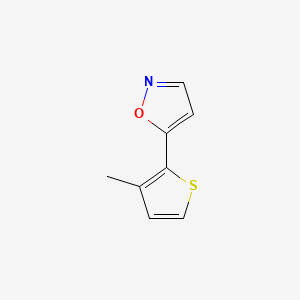

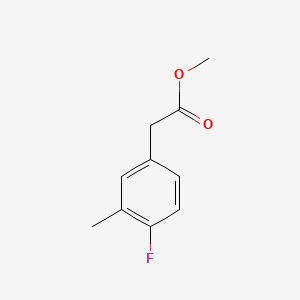
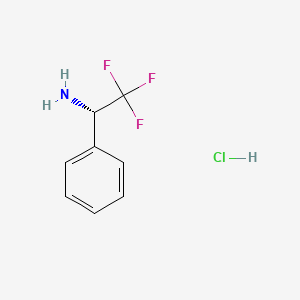
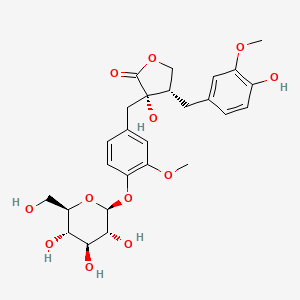
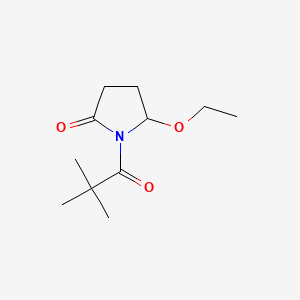
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

